5-(3-Chlorophenyl)-2-fluorobenzoic acid
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Description
The compound “5-(3-Chlorophenyl)-2-fluorobenzoic acid” is a type of aromatic compound, likely possessing properties common to benzoic acid derivatives. These types of compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for “5-(3-Chlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a popular method for forming carbon-carbon bonds using palladium as a catalyst . The process is mild, functional group tolerant, and uses environmentally benign organoboron reagents .
Synthesis of Indole Derivatives
Indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially be used in the synthesis of these indole derivatives .
Protodeboronation
The compound could be used in protodeboronation reactions . Protodeboronation is a process where a boron group is replaced by a hydrogen atom .
properties
IUPAC Name |
5-(3-chlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKSQYQFCMGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681433 |
Source
|
Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-47-4 |
Source
|
Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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